![molecular formula C16H25NO5S B5627568 (4S)-4-(methoxymethyl)-1-[(2-methoxyphenyl)sulfonyl]-3,3-dimethyl-4-piperidinol](/img/structure/B5627568.png)
(4S)-4-(methoxymethyl)-1-[(2-methoxyphenyl)sulfonyl]-3,3-dimethyl-4-piperidinol
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to (4S)-4-(methoxymethyl)-1-[(2-methoxyphenyl)sulfonyl]-3,3-dimethyl-4-piperidinol involves complex chemical reactions, including anodic methoxylation of piperidine derivatives and multi-component reactions for the formation of structurally related molecules. Anodic methoxylation, for instance, has been studied in the context of N-acyl and N-sulfonyl groups on piperidine derivatives, indicating the role of electrolytes and anodes in directing the methoxylation pathway towards mono- or di-methoxy products (Golub & Becker, 2015).
Molecular Structure Analysis
The molecular structure of related compounds reveals significant insights into their chemical behavior and interactions. X-ray diffraction studies of similar sulfonamide piperidine derivatives have confirmed their crystalline structure, providing details on atomic arrangements and molecular conformations (Naveen et al., 2015). These structural analyses are crucial for understanding the physical and chemical properties of the compound.
Chemical Reactions and Properties
Compounds with a piperidine nucleus often undergo a variety of chemical reactions, including substitutions and additions, which are essential for modifying their chemical properties and enhancing their biological activities. For example, the synthesis of O-substituted derivatives of sulfonamides bearing a piperidine nucleus involves coupling and substitution reactions that introduce different electrophiles to the molecule, affecting its reactivity and interaction with biological targets (Khalid et al., 2013).
properties
IUPAC Name |
(4S)-4-(methoxymethyl)-1-(2-methoxyphenyl)sulfonyl-3,3-dimethylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO5S/c1-15(2)11-17(10-9-16(15,18)12-21-3)23(19,20)14-8-6-5-7-13(14)22-4/h5-8,18H,9-12H2,1-4H3/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTRRHRVFKMPLK-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1(COC)O)S(=O)(=O)C2=CC=CC=C2OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(CC[C@]1(COC)O)S(=O)(=O)C2=CC=CC=C2OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-4-(methoxymethyl)-1-[(2-methoxyphenyl)sulfonyl]-3,3-dimethyl-4-piperidinol |
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